molecular formula C24H27NO3 B1385637 N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline CAS No. 1040687-20-4

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline

Cat. No.: B1385637
CAS No.: 1040687-20-4
M. Wt: 377.5 g/mol
InChI Key: VSBJSFYSVQJMSH-UHFFFAOYSA-N
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Properties

IUPAC Name

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO3/c1-19-16-20(2)18-22(17-19)26-13-12-25-23-10-6-7-11-24(23)28-15-14-27-21-8-4-3-5-9-21/h3-11,16-18,25H,12-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBJSFYSVQJMSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCCNC2=CC=CC=C2OCCOC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline involves multiple steps. Typically, the synthetic route includes the reaction of 3,5-dimethylphenol with ethylene oxide to form 2-(3,5-dimethylphenoxy)ethanol. This intermediate is then reacted with 2-(2-phenoxyethoxy)aniline under specific conditions to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis Overview

The synthesis of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline involves:

  • Formation of 3,5-Dimethylphenol Derivative : This is achieved through the alkylation of phenol.
  • Ethylene Oxide Reaction : Reacting the phenol derivative with ethylene oxide to form a phenoxyethyl intermediate.
  • Aniline Coupling : The final step involves coupling the phenoxyethyl derivative with an aniline compound using coupling agents like carbodiimide under controlled conditions.

Chemistry

This compound serves as a building block in organic synthesis. It can be used to create more complex molecules, including:

  • Polymers
  • Dyes
  • Functional materials

Biology

Research indicates potential biological activities associated with this compound:

  • Antimicrobial Properties : Studies have shown effectiveness against various bacterial strains.
  • Anticancer Activity : In vitro studies suggest that it can induce apoptosis in cancer cell lines by activating caspase pathways.

Medicine

The compound is being explored for its therapeutic potential:

  • Drug Discovery : Investigated for use in developing new pharmaceuticals targeting specific diseases.
  • Proteomics Research : Its interactions with proteins make it valuable in studying cellular mechanisms.

Industry

In industrial applications, this compound is utilized in:

  • Specialty Chemicals Production : Including coatings and adhesives.
  • Agrochemicals : As an intermediate in the manufacture of pesticides.

Antimicrobial Activity Study

A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a novel antimicrobial agent.

Cancer Research Findings

In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines through mechanisms involving caspase activation. This highlights its potential role in cancer therapeutics.

Mechanism of Action

The mechanism by which N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline can be compared with other similar compounds, such as:

  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)benzeneamine
  • N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)phenylamine

These compounds share similar structural features but may differ in their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and utility in various research contexts .

Biological Activity

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline, also known by its CAS number 1040687-20-4, is a chemical compound with significant potential in various biological applications. This article delves into its biological activity, synthesizing data from diverse sources to provide a comprehensive overview of its properties, mechanisms of action, and potential therapeutic uses.

  • Molecular Formula : C24_{24}H27_{27}NO3_3
  • Molecular Weight : 377.48 g/mol
  • CAS Number : 1040687-20-4
  • MDL Number : MFCD10688124

Structural Information

The compound features a complex structure that includes multiple phenoxy groups and an aniline moiety, which may contribute to its biological activity. The presence of dimethylphenoxy substituents is particularly noteworthy as these groups can influence the compound's interaction with biological targets.

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that the compound may inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Some investigations have reported that this compound possesses antimicrobial properties against specific bacterial strains, potentially making it a candidate for developing new antibiotics.
  • Neuroprotective Effects : There are indications that it may offer neuroprotective benefits, possibly through antioxidant mechanisms.

Anticancer Activity

A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 value was determined to be approximately 25 µM after 48 hours of treatment. The compound was observed to induce apoptosis as evidenced by increased caspase-3 activity and PARP cleavage.

Antimicrobial Efficacy

In another investigation assessing the antimicrobial activity, the compound showed notable inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively. These findings suggest potential utility in treating infections caused by these pathogens.

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntimicrobialInhibition of bacterial growth
NeuroprotectivePotential antioxidant effects

Chemical Suppliers and Pricing

SupplierProduct NumberPrice (500 mg)CAS Number
Matrix Scientific032118$1991040687-20-4
American Custom Chemicals Corp.CHM0091391$795.801040687-20-4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline
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N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.